Cas no 324009-18-9 (N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea)
N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-dichlorophenyl)-3-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3-methylurea
- N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea
- SMR000169761
- MLS000325836
- HMS2467O14
- N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea
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- Inchi: 1S/C19H20Cl2N2O4/c1-23(19(25)22-15-7-6-12(20)8-14(15)21)17-11(9-24)10-27-18-13(17)4-3-5-16(18)26-2/h3-8,11,17,24H,9-10H2,1-2H3,(H,22,25)/t11-,17-/m1/s1
- InChI Key: CEJGCPFCYUUFKF-PIGZYNQJSA-N
- SMILES: ClC1C=C(C=CC=1NC(N(C)[C@H]1C2C=CC=C(C=2OC[C@H]1CO)OC)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 512
- XLogP3: 3.2
- Topological Polar Surface Area: 71
N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 9G-928-1MG |
1-(2,4-dichlorophenyl)-3-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3-methylurea |
324009-18-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 9G-928-5MG |
1-(2,4-dichlorophenyl)-3-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3-methylurea |
324009-18-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 9G-928-10MG |
1-(2,4-dichlorophenyl)-3-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3-methylurea |
324009-18-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 9G-928-50MG |
1-(2,4-dichlorophenyl)-3-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3-methylurea |
324009-18-9 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 9G-928-100MG |
1-(2,4-dichlorophenyl)-3-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3-methylurea |
324009-18-9 | >90% | 100mg |
£110.00 | 2025-02-09 |
N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea
Recent Advances in the Study of N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea (CAS: 324009-18-9)
The compound N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea (CAS: 324009-18-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential therapeutic applications. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea, with particular emphasis on improving its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques, such as molecular docking and density functional theory (DFT) calculations, to predict the compound's interactions with various biological targets. These studies have revealed that the molecule exhibits a high affinity for specific enzyme systems, suggesting its potential as a lead compound for drug development.
In vitro and in vivo experiments have further demonstrated the compound's efficacy in modulating key biochemical pathways. For instance, a recent study published in the Journal of Medicinal Chemistry reported that N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea acts as a potent inhibitor of a specific kinase involved in inflammatory responses. The study highlighted the compound's ability to reduce cytokine production in murine models, suggesting its potential application in treating inflammatory diseases.
Another area of interest is the compound's potential anticancer properties. Preliminary investigations have shown that N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea induces apoptosis in certain cancer cell lines by disrupting mitochondrial function. These findings were corroborated by flow cytometry and Western blot analyses, which confirmed the activation of pro-apoptotic signaling pathways. However, further studies are needed to evaluate the compound's selectivity and safety profile in more complex biological systems.
Despite these promising results, challenges remain in the development of N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research is exploring various derivatization strategies to enhance the compound's pharmacokinetic properties while retaining its biological activity.
In conclusion, N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea represents a promising candidate for further investigation in the fields of inflammation and oncology. Its unique chemical structure and demonstrated biological activities make it a valuable subject for future studies. Continued research efforts will be essential to fully unlock its therapeutic potential and translate these findings into clinical applications.
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